molecular formula C22H17N7O6S B14689565 Alizarol Brown EB CAS No. 25747-14-2

Alizarol Brown EB

Cat. No.: B14689565
CAS No.: 25747-14-2
M. Wt: 507.5 g/mol
InChI Key: VMKWPUCCYMSOEA-UHFFFAOYSA-N
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Description

Alizarol Brown EB is a synthetic organic compound primarily used as a dye. It belongs to the class of anthraquinone dyes, which are known for their vibrant colors and stability. This compound is particularly noted for its application in the leather industry, where it imparts a rich brown hue to leather products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alizarol Brown EB typically involves the reaction of alizarin with various aromatic amines under controlled conditions. The process begins with the nitration of alizarin, followed by reduction to form the corresponding amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves multiple steps, including nitration, reduction, diazotization, and coupling, each requiring specific conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alizarol Brown EB undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye chemistry.

    Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless and can be used in various applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products: The major products formed from these reactions include various substituted anthraquinones and their derivatives, which have applications in dyeing and pigmentation .

Scientific Research Applications

Alizarol Brown EB has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Alizarol Brown EB exerts its effects is primarily through its interaction with cellular components. The dye binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s planar structure, which allows it to intercalate between base pairs in DNA. Additionally, the dye can generate reactive oxygen species under light exposure, leading to cellular damage and apoptosis .

Comparison with Similar Compounds

    Alizarin: A red dye used historically for textile dyeing.

    Anthraquinone: The parent compound for many dyes, including Alizarol Brown EB.

    Mordant Brown 33: Another brown dye used in the leather industry.

Uniqueness: this compound stands out due to its specific shade of brown and its stability under various environmental conditions. Unlike some other dyes, it does not easily degrade under light or heat, making it particularly valuable for applications requiring long-lasting color .

Properties

CAS No.

25747-14-2

Molecular Formula

C22H17N7O6S

Molecular Weight

507.5 g/mol

IUPAC Name

5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C22H17N7O6S/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35/h1-11,30H,23-24H2,(H,33,34,35)

InChI Key

VMKWPUCCYMSOEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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